1-(3-Chloropropoxy)-3,5-dimethoxybenzene
Description
1-(3-Chloropropoxy)-3,5-dimethoxybenzene is a halogenated aromatic ether featuring a 3-chloropropoxy substituent attached to a 3,5-dimethoxybenzene core.
Properties
Molecular Formula |
C11H15ClO3 |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
1-(3-chloropropoxy)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C11H15ClO3/c1-13-9-6-10(14-2)8-11(7-9)15-5-3-4-12/h6-8H,3-5H2,1-2H3 |
InChI Key |
OSPSTFKEHOVIGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)OCCCCl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
1-(But-3-en-1-yloxy)-3,5-dimethoxybenzene
- Structure : Replaces the 3-chloropropoxy group with a butenyloxy chain.
- Synthesis: Prepared via nucleophilic substitution of 3,5-dimethoxyphenol with 4-bromo-1-butene (55% yield) .
- Physical Properties : Melting point 104.9–106.3°C, higher than chlorinated analogs due to reduced polarity.
- Applications: Used in intramolecular C–H activation reactions for bicyclic resorcinol synthesis.
1-Cyclohexyl-3,5-dimethoxybenzene
- Structure : Cyclohexyl group instead of chloropropoxy.
- Synthesis : Iron-catalyzed Kumada cross-coupling of 1-chloro-3,5-dimethoxybenzene with cyclohexylmagnesium bromide .
- Reactivity : Enhanced steric bulk reduces electrophilic substitution rates compared to linear alkoxy chains.
(E)-Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate
- Structure: Shares the 3-chloropropoxy group but includes additional cyano and ester functionalities.
- Synthesis : Trifluoroacetic acid-mediated coupling under nitrogen, demonstrating compatibility of the 3-chloropropoxy group with sensitive functional groups .
3,5-Dimethoxybenzyl Chloride (CAS 6652-32-0)
- Structure : Chloromethyl substituent instead of chloropropoxy.
- Physical Properties : Melting point 46–48°C, lower than chloropropoxy analogs due to shorter chain length .
- Applications: Key intermediate in cannabinoid synthesis (e.g., CBGV, CBGB) via Wittig reactions .
Halogenation Effects: Chlorine vs. Bromine
- 1-(Bromomethyl)-3,5-dimethoxybenzene :
- 1-Chloro-3,5-dimethoxybenzene (CAS 7051-16-3) :
Functional Group Comparisons
Spectroscopic and Analytical Data
- NMR Trends :
- Mass Spectrometry : Halogenated analogs show characteristic isotopic patterns (e.g., Cl: 3:1 M/M+2 ratio) .
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